molecular formula C15H16FN B15092174 1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B15092174
M. Wt: 229.29 g/mol
InChI Key: RNQQDXODHKOWTN-UHFFFAOYSA-N
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Description

1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group and a methyl group, along with an ethanamine side chain. The unique structural attributes of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the structural features of the compound, such as the presence of the fluoro and methyl groups .

Comparison with Similar Compounds

Similar compounds to 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine include other biphenyl derivatives with different substituents. For example:

The uniqueness of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

1-[4-(4-fluoro-2-methylphenyl)phenyl]ethanamine

InChI

InChI=1S/C15H16FN/c1-10-9-14(16)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9,11H,17H2,1-2H3

InChI Key

RNQQDXODHKOWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(C)N

Origin of Product

United States

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